molecular formula C24H27N3O B2778308 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 1049342-55-3

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2778308
CAS No.: 1049342-55-3
M. Wt: 373.5
InChI Key: CEOQOLXWSRQFQD-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound that features a naphthalene ring, a phenylpiperazine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the phenylpiperazine intermediate. The final step involves the acylation of the phenylpiperazine with the naphthalene derivative under controlled conditions. Common reagents used in these reactions include acetic anhydride, various catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which could explain its potential effects in neuropharmacology. The naphthalene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethyl-naphthalen-1-yl)-2-nitro-indan-1,3-dione
  • Evocalcet (2-{4-[(3S)-3-{[(1R)-1-(naphthalen-1-yl)ethyl]amino}pyrrolidin-1-yl]phenyl}acetic acid)

Uniqueness

What sets 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research in various fields.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-14-26-15-17-27(18-16-26)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOQOLXWSRQFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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